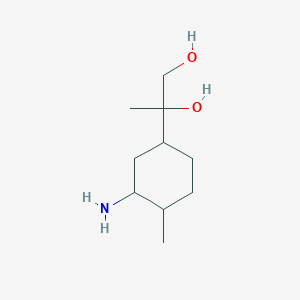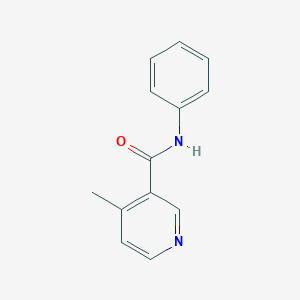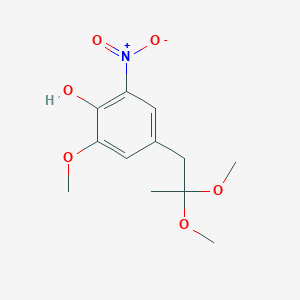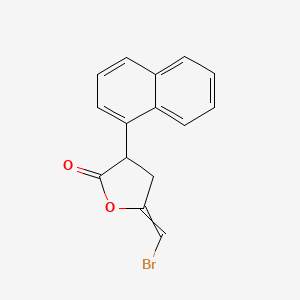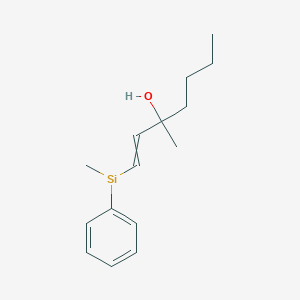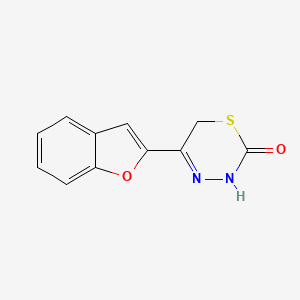![molecular formula C7H12O4 B14380741 2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane) CAS No. 88145-00-0](/img/structure/B14380741.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) typically involves the reaction of Bisphenol A with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then dehydrochlorinated to yield the final product . The reaction conditions often include maintaining a temperature range of 50-70°C and using a solvent like toluene or acetone to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) follows a similar synthetic route but is optimized for large-scale operations. Continuous reactors are often employed to ensure consistent product quality and high yield . The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide groups in the compound are highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Polymerization: The compound can polymerize to form epoxy resins, which are widely used in coatings, adhesives, and composite materials.
Common Reagents and Conditions
Amines: Used in curing reactions to form cross-linked epoxy networks.
Acids and Bases: Can catalyze the ring-opening reactions of the epoxide groups.
Major Products Formed
Scientific Research Applications
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) has numerous applications in scientific research and industry:
Mechanism of Action
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) primarily involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of cross-linked networks and polymers . The molecular targets include nucleophilic sites on amines, alcohols, and thiols, which react with the epoxide groups to form stable covalent bonds .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A precursor to 2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) and other epoxy resins.
Epichlorohydrin: Another precursor used in the synthesis of epoxy resins.
Bisphenol F Diglycidyl Ether: Similar in structure and used in similar applications but with different mechanical properties.
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]bis(oxirane) is unique due to its specific molecular structure, which imparts excellent mechanical properties, chemical resistance, and adhesive qualities to the epoxy resins formed from it . Its ability to form highly cross-linked networks makes it particularly valuable in applications requiring high strength and durability .
Properties
CAS No. |
88145-00-0 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-[3-(oxiran-2-yloxy)propoxy]oxirane |
InChI |
InChI=1S/C7H12O4/c1(2-8-6-4-10-6)3-9-7-5-11-7/h6-7H,1-5H2 |
InChI Key |
XHFICCURUBANGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)OCCCOC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


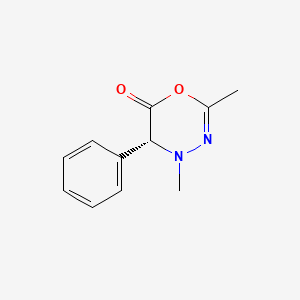
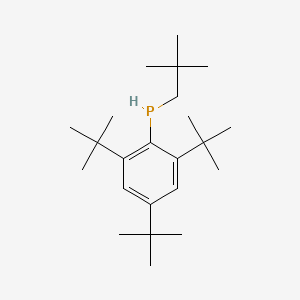

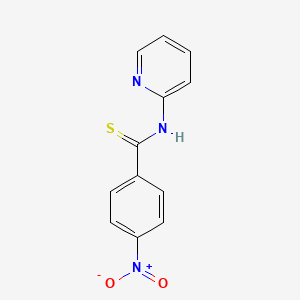
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)

